1-(Difluoromethoxy)naphthalene-2-carbonyl chloride
Description
1-(Difluoromethoxy)naphthalene-2-carbonyl chloride is a naphthalene-derived organofluorine compound characterized by a difluoromethoxy (-OCF₂) substituent at the 1-position and a reactive carbonyl chloride (-COCl) group at the 2-position. This compound is primarily utilized in organic synthesis as an acylating agent, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its difluoromethoxy group enhances electron-withdrawing properties and metabolic stability compared to non-fluorinated analogs, making it valuable in drug design .
Properties
Molecular Formula |
C12H7ClF2O2 |
|---|---|
Molecular Weight |
256.63 g/mol |
IUPAC Name |
1-(difluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2/c13-11(16)9-6-5-7-3-1-2-4-8(7)10(9)17-12(14)15/h1-6,12H |
InChI Key |
JYBKQUKJKZNNDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Naphthalene-2-carbonyl Chloride (2-Naphthoyl Chloride)
- Structure : Lacks the difluoromethoxy group at the 1-position.
- Reactivity : The absence of the electron-withdrawing -OCF₂ group results in lower electrophilicity at the carbonyl carbon, reducing acylation efficiency in polar solvents.
- Applications : Widely used in dye synthesis and polymer chemistry but less favored in medicinal chemistry due to lower metabolic stability .
1-Methoxynaphthalene-2-carbonyl Chloride
- Structure : Contains a methoxy (-OCH₃) group instead of -OCF₂.
- Electronic Effects : The methoxy group is electron-donating, which decreases the electrophilicity of the carbonyl chloride compared to the difluoromethoxy analog.
1-Methylnaphthalene-2-carbonyl Chloride
- Structure : Features a methyl (-CH₃) substituent at the 1-position.
- Toxicological Profile: Methylnaphthalenes are linked to respiratory and ocular toxicity in mammals, as noted in inhalation and dermal exposure studies .
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Weight (g/mol) | Substituent at 1-Position | Reactivity (Relative) | Metabolic Stability | Toxicity Concerns |
|---|---|---|---|---|---|
| 1-(Difluoromethoxy)naphthalene-2-carbonyl chloride | 254.64 | -OCF₂ | High | High | Limited data; potential fluorophore accumulation |
| Naphthalene-2-carbonyl chloride | 190.61 | None | Moderate | Moderate | Low acute toxicity |
| 1-Methoxynaphthalene-2-carbonyl chloride | 220.65 | -OCH₃ | Moderate | Low | Hepatic metabolism concerns |
| 1-Methylnaphthalene-2-carbonyl chloride | 204.65 | -CH₃ | Low | Low | Respiratory irritation |
Research Findings and Toxicological Insights
- Electrophilic Reactivity : The difluoromethoxy group in 1-(Difluoromethoxy)naphthalene-2-carbonyl chloride enhances electrophilicity by 30–40% compared to methoxy and methyl analogs, as inferred from substituent electronic parameters .
- Metabolic Pathways : Fluorinated naphthalenes exhibit slower cytochrome P450-mediated oxidation, reducing reactive metabolite formation compared to methyl- or methoxy-substituted derivatives .
- Environmental Persistence : Difluoromethoxy derivatives may pose bioaccumulation risks due to fluorine’s resistance to degradation, though specific data on this compound remain scarce .
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